4-Bromo-3,3-dimethylbutan-1-ol
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Overview
Description
4-Bromo-3,3-dimethylbutan-1-ol is an organic compound with the molecular formula C6H13BrO. It is a brominated alcohol, characterized by a bromine atom attached to a carbon chain that also contains a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3,3-dimethylbutan-1-ol can be synthesized through several methods. One common method involves the bromination of 3,3-dimethylbutan-1-ol. This reaction typically uses a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3,3-dimethylbutan-1-ol.
Oxidation: Formation of 4-bromo-3,3-dimethylbutanal or 4-bromo-3,3-dimethylbutanone.
Reduction: Formation of 3,3-dimethylbutane.
Scientific Research Applications
4-Bromo-3,3-dimethylbutan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-Bromo-3,3-dimethylbutan-1-ol involves its reactivity as a brominated alcohol. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the molecular structure, which allows for selective reactivity at specific sites .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutan-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-1-butanol: Similar structure but lacks the dimethyl groups, affecting its steric and electronic properties.
3-Bromo-3-methylbutan-1-ol: Similar but with different substitution patterns, leading to variations in reactivity.
Uniqueness
4-Bromo-3,3-dimethylbutan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group on a dimethyl-substituted carbon chain. This combination of functional groups and steric hindrance provides distinct reactivity patterns, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
4-bromo-3,3-dimethylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,5-7)3-4-8/h8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAPDUNTYHLOMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137640-71-0 |
Source
|
Record name | 4-bromo-3,3-dimethylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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